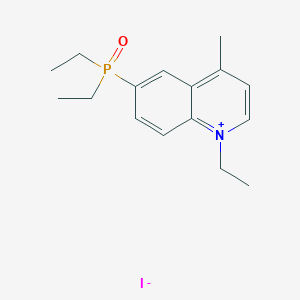
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with diethylphosphoryl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves the reaction of 6-chloro-1-ethyl-4-methylquinoline with diethylphosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethylphosphoryl group. The resulting intermediate is then quaternized with methyl iodide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. Additionally, it can inhibit key enzymes and interfere with metabolic pathways, resulting in antimicrobial and anticancer effects. The molecular targets include membrane phospholipids and specific enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 6-(Diethylphosphoryl)-1-ethylquinolin-1-ium iodide
- 6-(Diethylphosphoryl)-4-methylquinolin-1-ium iodide
- 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium bromide
Uniqueness
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87981-24-6 |
|---|---|
Molecular Formula |
C16H23INOP |
Molecular Weight |
403.24 g/mol |
IUPAC Name |
6-diethylphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NOP.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)19(18,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KAKVLXDDQSJSAD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


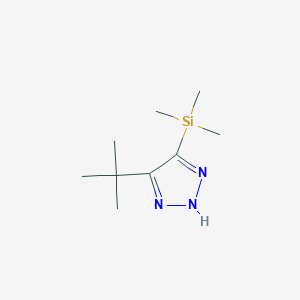
![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
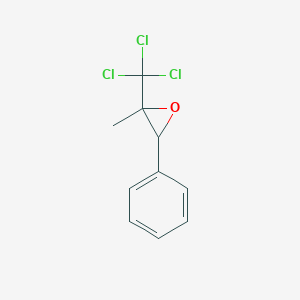
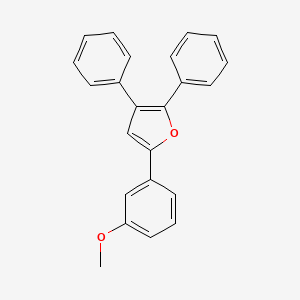
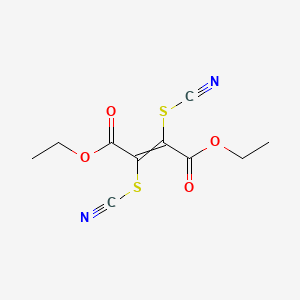
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)
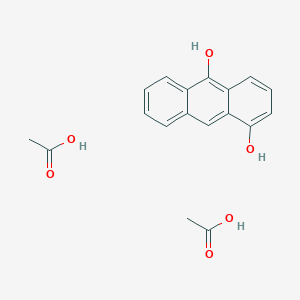
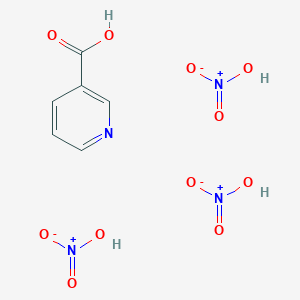
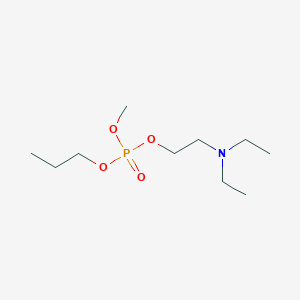
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
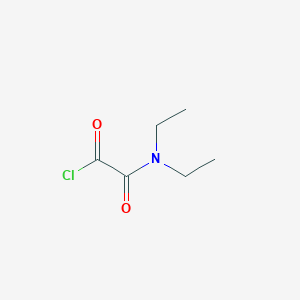
methylsilane](/img/structure/B14405684.png)
